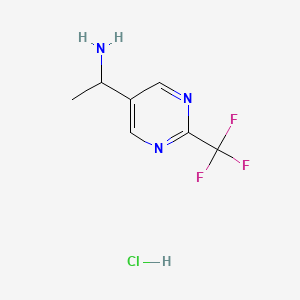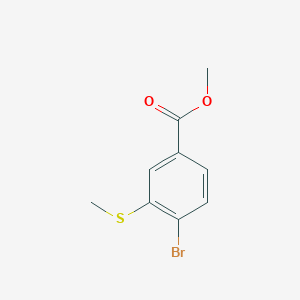
Methyl 4-bromo-3-(methylthio)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-3-(methylthio)benzoate is an organic compound with the molecular formula C9H9BrO2S It is an aromatic ester that contains a bromine atom and a methylthio group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-(methylthio)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(methylthio)benzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-3-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products
Substitution: Products include methyl 4-amino-3-(methylthio)benzoate, methyl 4-thio-3-(methylthio)benzoate, etc.
Oxidation: Products include methyl 4-bromo-3-(methylsulfinyl)benzoate and methyl 4-bromo-3-(methylsulfonyl)benzoate.
Reduction: Product is methyl 4-bromo-3-(methylthio)benzyl alcohol.
Applications De Recherche Scientifique
Methyl 4-bromo-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-3-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylthio groups can play a crucial role in binding to the target site and modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the methylthio group.
Methyl 4-bromobenzoate: Similar structure but lacks both the methylthio and methyl groups.
Methyl 4-(bromomethyl)benzoate: Similar structure but has a bromomethyl group instead of a bromine atom.
Uniqueness
Methyl 4-bromo-3-(methylthio)benzoate is unique due to the presence of both bromine and methylthio groups, which can impart distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C9H9BrO2S |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
methyl 4-bromo-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3 |
Clé InChI |
JJOPQUXTGOWGLS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
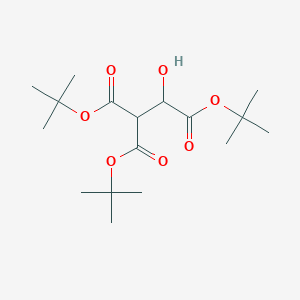

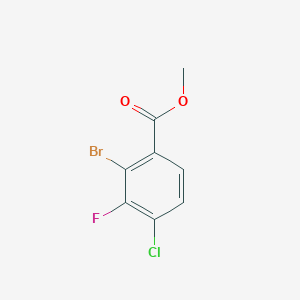
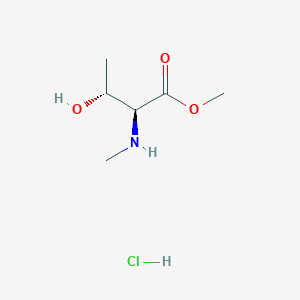

![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
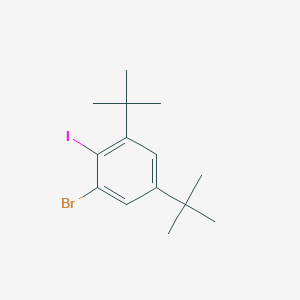
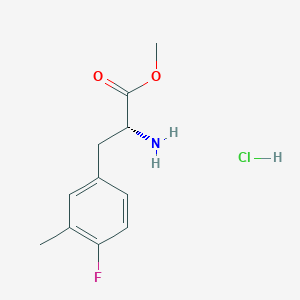
![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

